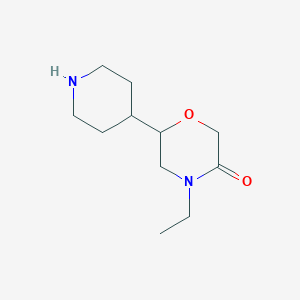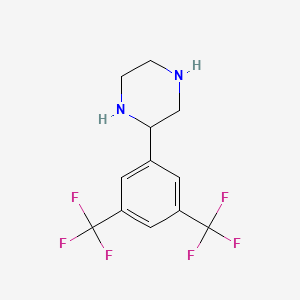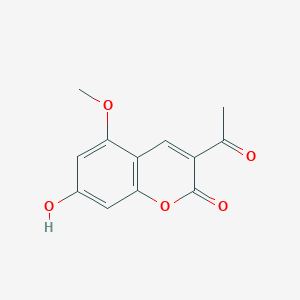
3-Acetyl-5-methoxy-7-hydroxy-coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-methoxy-7-hydroxy-coumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxy-7-hydroxy-coumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 5-methoxyresorcinol and ethyl acetoacetate, with sulfuric acid or trifluoroacetic acid as the catalyst .
Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base. For this compound, 5-methoxy-2-hydroxybenzaldehyde and acetylacetone can be used as starting materials, with piperidine or pyridine as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to ensure efficient production. Green chemistry approaches, such as using microwave or ultrasound energy, are also explored to reduce environmental impact .
化学反応の分析
Types of Reactions
3-Acetyl-5-methoxy-7-hydroxy-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol under appropriate conditions.
Substitution: The methoxy group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
3-Acetyl-5-methoxy-7-hydroxy-coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-5-methoxy-7-hydroxy-coumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
3-Acetyl-5-methoxy-7-hydroxy-coumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and metal ion detection.
3-Acetyl-7-hydroxycoumarin: Similar structure but lacks the methoxy group, affecting its chemical reactivity and applications.
5,7-Dihydroxy-4-methylcoumarin: Contains additional hydroxy groups, enhancing its antioxidant properties.
The unique combination of functional groups in this compound contributes to its distinct chemical properties and diverse applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H10O5 |
|---|---|
分子量 |
234.20 g/mol |
IUPAC名 |
3-acetyl-7-hydroxy-5-methoxychromen-2-one |
InChI |
InChI=1S/C12H10O5/c1-6(13)8-5-9-10(16-2)3-7(14)4-11(9)17-12(8)15/h3-5,14H,1-2H3 |
InChIキー |
XIHNOVJWYXSNNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)
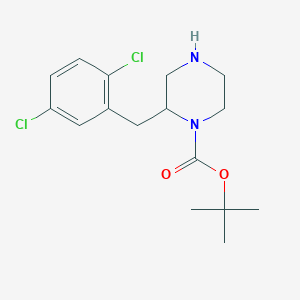
![N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B14865406.png)
![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)

![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)
![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)
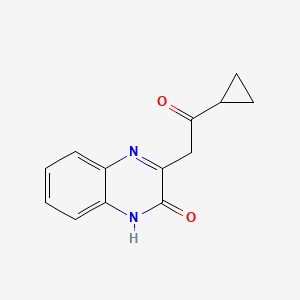

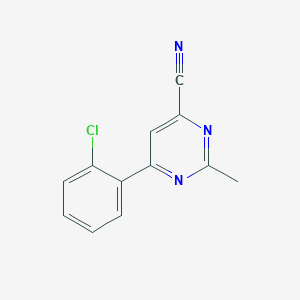
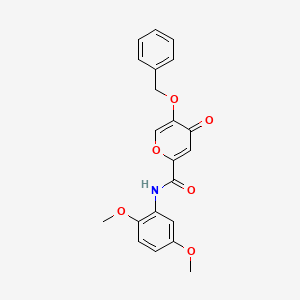
![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
